molecular formula C6H10O3 B12417760 DL-Mevalonolactone-4,4,5,5,6,6,6-D7

DL-Mevalonolactone-4,4,5,5,6,6,6-D7

Cat. No.: B12417760
M. Wt: 137.18 g/mol
InChI Key: JYVXNLLUYHCIIH-NCKGIQLSSA-N
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Description

DL-Mevalonolactone-4,4,5,5,6,6,6-D7, also known as (±)-Mevalonolactone-4,4,5,5,6,6,6-D7, is a deuterium-labeled compound. It is the δ-lactone form of mevalonic acid, a crucial precursor in the mevalonate pathway. This pathway is essential for the biosynthesis of terpenes and steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into DL-Mevalonolactone. The process involves the deuteration of mevalonic acid, followed by lactonization to form the δ-lactone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques .

Chemical Reactions Analysis

Types of Reactions

DL-Mevalonolactone-4,4,5,5,6,6,6-D7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include mevalonic acid, reduced mevalonolactone derivatives, and various substituted compounds .

Scientific Research Applications

DL-Mevalonolactone-4,4,5,5,6,6,6-D7 has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in metabolic studies.

    Biology: Investigates the role of the mevalonate pathway in cellular processes.

    Medicine: Studies the effects of mevalonate pathway inhibitors, such as statins, on cholesterol biosynthesis.

    Industry: Utilized in the production of terpenes and steroids

Mechanism of Action

DL-Mevalonolactone-4,4,5,5,6,6,6-D7 exerts its effects by participating in the mevalonate pathway. It serves as a precursor for the synthesis of isopentenyl pyrophosphate, which is the basis for all terpenoids. The compound affects mitochondrial membrane potential, NAD(P)H content, and calcium retention capacity in the brain, leading to mitochondrial swelling .

Comparison with Similar Compounds

Similar Compounds

  • DL-Mevalonolactone-4,4,5,5-D4
  • Mevalonic acid
  • Mevalonolactone

Uniqueness

DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .

Properties

Molecular Formula

C6H10O3

Molecular Weight

137.18 g/mol

IUPAC Name

5,5,6,6-tetradeuterio-4-hydroxy-4-(trideuteriomethyl)oxan-2-one

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3,2D2,3D2

InChI Key

JYVXNLLUYHCIIH-NCKGIQLSSA-N

Isomeric SMILES

[2H]C1(C(OC(=O)CC1(C([2H])([2H])[2H])O)([2H])[2H])[2H]

Canonical SMILES

CC1(CCOC(=O)C1)O

Origin of Product

United States

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